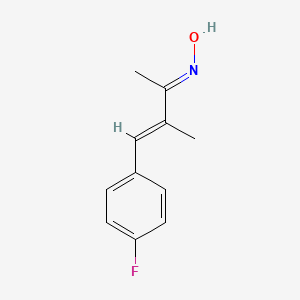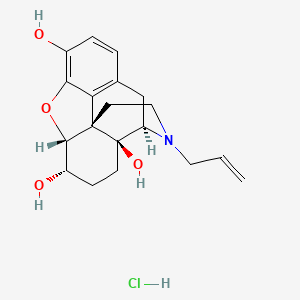
O-Isobutyryl N-Methyl Naltrexone Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Isobutyryl N-Methyl Naltrexone Iodide is a complex organic compound with a unique structure This compound belongs to the class of morphinan derivatives, which are known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Isobutyryl N-Methyl Naltrexone Iodide involves several steps, starting from readily available precursors. The key steps include:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan core through a series of cyclization reactions.
Introduction of Functional Groups:
Final Iodination: The final step involves the iodination of the compound to obtain the desired iodide salt.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
O-Isobutyryl N-Methyl Naltrexone Iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized for different applications.
科学的研究の応用
O-Isobutyryl N-Methyl Naltrexone Iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory effects.
Medicine: It is investigated for its potential therapeutic applications in pain management and other medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of O-Isobutyryl N-Methyl Naltrexone Iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors, leading to the modulation of pain signals and other physiological responses. The presence of the epoxide ring and other functional groups enhances its binding affinity and selectivity for these receptors.
類似化合物との比較
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan core structure.
Codeine: Another opioid analgesic with a similar structure but different functional groups.
Oxycodone: A semi-synthetic opioid with a similar core structure but different substituents.
Uniqueness
O-Isobutyryl N-Methyl Naltrexone Iodide is unique due to the presence of the cyclopropylmethyl group and the epoxide ring, which confer distinct chemical and pharmacological properties compared to other similar compounds.
特性
CAS番号 |
1048360-09-3 |
|---|---|
分子式 |
C25H32INO5 |
分子量 |
553.4 g/mol |
IUPAC名 |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C25H32NO5.HI/c1-14(2)23(28)30-18-7-6-16-12-19-25(29)9-8-17(27)22-24(25,20(16)21(18)31-22)10-11-26(19,3)13-15-4-5-15;/h6-7,14-15,19,22,29H,4-5,8-13H2,1-3H3;1H/q+1;/p-1/t19-,22+,24+,25-,26?;/m1./s1 |
InChIキー |
FXDRXEPBIKHKNU-KLNDCSAKSA-M |
SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
異性体SMILES |
CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CC[N+]4(C)CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1.[I-] |
正規SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CC[N+]4(C)CC6CC6)C(O2)C(=O)CC5)O)C=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)



![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)


![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)

![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)



